![molecular formula C11H8N2O2S2 B13770031 6-pyridin-2-yl-2,3-dihydro-[1,4]dithiino[2,3-c]pyrrole-5,7-dione CAS No. 53787-88-5](/img/structure/B13770031.png)
6-pyridin-2-yl-2,3-dihydro-[1,4]dithiino[2,3-c]pyrrole-5,7-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Pyridin-2-yl-2,3-dihydro-[1,4]dithiino[2,3-c]pyrrole-5,7-dione is a heterocyclic compound that features a unique structure combining pyridine and dithiino-pyrrole moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-pyridin-2-yl-2,3-dihydro-[1,4]dithiino[2,3-c]pyrrole-5,7-dione typically involves the reaction of pyridine derivatives with dithiino-pyrrole precursors under controlled conditions. One common method involves the use of 3,4-diaminopyridine or 2,3-diaminopyridine, which are reacted with sodium metabisulfite adducts of corresponding benzaldehydes . The reaction is carried out under basic conditions using potassium carbonate in dimethylformamide (DMF) as the solvent.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
6-Pyridin-2-yl-2,3-dihydro-[1,4]dithiino[2,3-c]pyrrole-5,7-dione can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: 3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine in aqueous medium or solvent-free conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as potassium carbonate in DMF.
Major Products Formed
Oxidation: Formation of disulfides (RSSR).
Reduction: Formation of reduced pyrrole derivatives.
Substitution: Formation of alkylated pyridine derivatives.
Aplicaciones Científicas De Investigación
6-Pyridin-2-yl-2,3-dihydro-[1,4]dithiino[2,3-c]pyrrole-5,7-dione has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 6-pyridin-2-yl-2,3-dihydro-[1,4]dithiino[2,3-c]pyrrole-5,7-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. For example, it may inhibit dihydrofolate reductase (DHFR), leading to antitumor effects . The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine: Similar in structure and used in oxidation reactions.
Pyridin-3-yl derivatives: Share the pyridine moiety and have similar biological activities.
Imidazo[4,5-c]pyridine derivatives: Similar heterocyclic structure and used in medicinal chemistry.
Uniqueness
6-Pyridin-2-yl-2,3-dihydro-[1,4]dithiino[2,3-c]pyrrole-5,7-dione is unique due to its combination of pyridine and dithiino-pyrrole moieties, which confer distinct chemical and biological properties
Propiedades
Número CAS |
53787-88-5 |
|---|---|
Fórmula molecular |
C11H8N2O2S2 |
Peso molecular |
264.3 g/mol |
Nombre IUPAC |
6-pyridin-2-yl-2,3-dihydro-[1,4]dithiino[2,3-c]pyrrole-5,7-dione |
InChI |
InChI=1S/C11H8N2O2S2/c14-10-8-9(17-6-5-16-8)11(15)13(10)7-3-1-2-4-12-7/h1-4H,5-6H2 |
Clave InChI |
CEULEJFLPBCFAU-UHFFFAOYSA-N |
SMILES canónico |
C1CSC2=C(S1)C(=O)N(C2=O)C3=CC=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



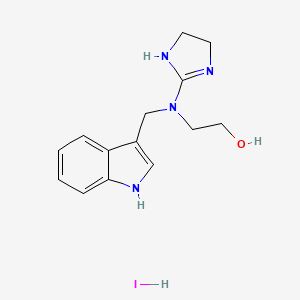
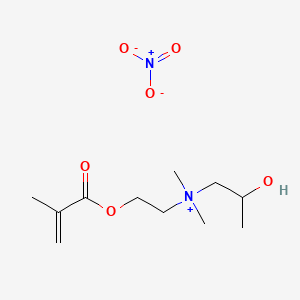

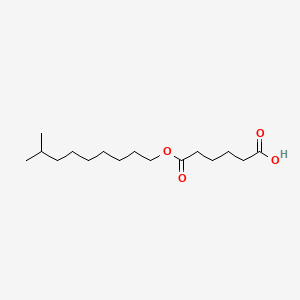

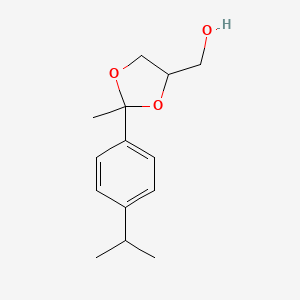

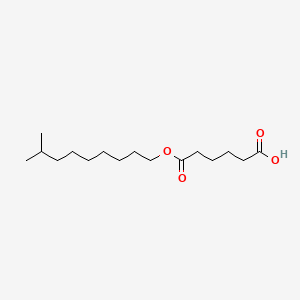
![1,4-Diazabicyclo[4.1.0]heptan-5-one,7-phenyl-,(6R,7S)-rel-(9ci)](/img/structure/B13769999.png)
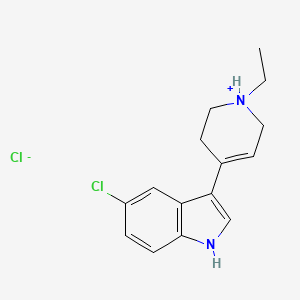
![2-oxo-2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetic acid](/img/structure/B13770006.png)


